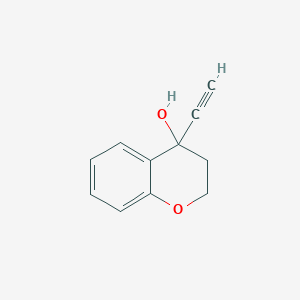

4-ethynyl-3,4-dihydro-2H-1-benzopyran-4-ol

描述

4-Ethynyl-3,4-dihydro-2H-1-benzopyran-4-ol is a bicyclic benzopyran derivative featuring a fused benzene and oxygen-containing heterocycle. Its structure includes a hydroxyl group at position 4 and an ethynyl substituent at the same carbon. The ethynyl group (sp-hybridized carbon) confers rigidity and distinct electronic properties, influencing reactivity and intermolecular interactions. Key properties likely include moderate hydrophobicity due to the ethynyl group and stereochemical sensitivity, as seen in related benzopyrans with confirmed configurations via X-ray crystallography .

属性

分子式 |

C11H10O2 |

|---|---|

分子量 |

174.20 g/mol |

IUPAC 名称 |

4-ethynyl-2,3-dihydrochromen-4-ol |

InChI |

InChI=1S/C11H10O2/c1-2-11(12)7-8-13-10-6-4-3-5-9(10)11/h1,3-6,12H,7-8H2 |

InChI 键 |

YMUOGBXJHWANSE-UHFFFAOYSA-N |

规范 SMILES |

C#CC1(CCOC2=CC=CC=C21)O |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethynyl-3,4-dihydro-2H-1-benzopyran-4-ol typically involves the following steps:

Starting Material: The synthesis begins with 3,4-dihydro-2H-1-benzopyran.

Ethynylation: The introduction of the ethynyl group can be achieved through a Sonogashira coupling reaction. This involves the reaction of 3,4-dihydro-2H-1-benzopyran with an ethynyl halide in the presence of a palladium catalyst and a copper co-catalyst.

Hydroxylation: The hydroxyl group can be introduced via a hydroxylation reaction, often using reagents such as hydrogen peroxide or osmium tetroxide.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary to maximize yield and purity.

化学反应分析

Types of Reactions

4-ethynyl-3,4-dihydro-2H-1-benzopyran-4-ol can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The ethynyl group can be reduced to an alkene or alkane.

Substitution: The ethynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Formation of 4-oxo-3,4-dihydro-2H-1-benzopyran.

Reduction: Formation of 4-ethyl-3,4-dihydro-2H-1-benzopyran.

Substitution: Formation of various substituted benzopyran derivatives.

科学研究应用

4-ethynyl-3,4-dihydro-2H-1-benzopyran-4-ol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of 4-ethynyl-3,4-dihydro-2H-1-benzopyran-4-ol involves its interaction with various molecular targets and pathways. For example, its antioxidant activity may be due to its ability to scavenge free radicals and inhibit oxidative stress. Its potential anticancer effects could be related to its ability to induce apoptosis in cancer cells through the activation of specific signaling pathways.

相似化合物的比较

Comparison with Similar Compounds

The following table summarizes structural analogs of 4-ethynyl-3,4-dihydro-2H-1-benzopyran-4-ol, emphasizing substituent effects, synthesis, and properties:

Notes:

- Stereochemical Impact : Configurational isomers (e.g., 2R,4S vs. 2S,4R) exhibit distinct biological activities, as seen in fungal-derived benzopyrans .

- Substituent Effects: Electron-withdrawing groups (e.g., Br): Increase electrophilicity, altering reactivity in nucleophilic substitutions. Hydrophilic groups (e.g., hydroxyethyl): Enhance solubility but may reduce blood-brain barrier penetration.

- Synthetic Routes : Michael addition with amines or thiols (Evidences 1–3) is a common strategy for functionalizing the benzopyran core.

Research Findings and Data

Physical and Chemical Properties

生物活性

4-Ethynyl-3,4-dihydro-2H-1-benzopyran-4-ol, also known as 2H-1-benzopyran-4-ol, is a compound with significant potential in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H10O2

- Molecular Weight : 174.2 g/mol

- CAS Number : 7314-15-0

Anticancer Properties

Research indicates that 4-ethynyl-3,4-dihydro-2H-1-benzopyran-4-ol exhibits notable cytotoxic activity against various cancer cell lines. For instance, studies have demonstrated its effectiveness against colon, lung, and breast cancer cells. The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

Antimicrobial Activity

The compound has shown promising antimicrobial properties. In vitro studies revealed its effectiveness against several bacterial strains and fungi. The mechanism of action may involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

The biological activity of 4-ethynyl-3,4-dihydro-2H-1-benzopyran-4-ol can be attributed to several mechanisms:

- Apoptosis Induction : The compound activates apoptotic pathways in cancer cells, leading to programmed cell death.

- Enzyme Inhibition : It may inhibit key enzymes involved in cancer metabolism and microbial growth.

- Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress in cells, contributing to its cytotoxic effects.

Study on Cytotoxicity

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of benzopyran compounds and tested their cytotoxicity against different cancer cell lines. The study found that the ethynyl group significantly enhanced the anticancer activity of the benzopyran scaffold .

Antimicrobial Efficacy

Another study focused on the antimicrobial effects of various coumarin derivatives, including 4-ethynyl-3,4-dihydro-2H-1-benzopyran-4-ol. The results indicated that this compound exhibited superior activity against resistant strains of bacteria compared to traditional antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。